1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate
Description
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2.H2O/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24;/h1-4,25-26H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTWBMQINHSTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583639 | |
| Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339264-55-0, 304851-82-9 | |
| Record name | 1,4-Benzenedimethanol, α1,α1,α4,α4-tetrakis(trifluoromethyl)-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339264-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 304851-82-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
a. Reaction of Hexafluoroacetone with Phenolic Derivatives
- Reactants : Hexafluoroacetone (HFA) and 1,4-dihydroxybenzene (hydroquinone) or its derivatives.
- Conditions :
- Acidic catalysis (e.g., sulfuric acid, hydrochloric acid) at 80–120°C.
- Solvents: Polar aprotic solvents (e.g., dimethylformamide) or aqueous mixtures.
- Mechanism : HFA undergoes keto-enol tautomerism, enabling nucleophilic attack by phenolic hydroxyl groups. The reaction forms hexafluoroisopropyl-hydroxy intermediates, which are stabilized via hydrogen bonding.
b. Halogen Displacement with Fluorinated Alcohols
- Reactants : 1,4-Dihalobenzene (e.g., 1,4-dichlorobenzene) and hexafluoro-2-propanol.
- Conditions :
- Key Step : Halogen atoms on the benzene ring are replaced by hydroxyhexafluoroisopropyl groups via SNAr (nucleophilic aromatic substitution).
Industrial-Scale Production
Optimized protocols for large-scale synthesis focus on yield improvement and waste reduction:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80–120°C | 150–220°C (autoclave reactors) |
| Catalyst | H₂SO₄, HCl | Phase-transfer catalysts (e.g., TBAB) |
| Solvent System | DMF, water | Water/chlorobenzene biphasic systems |
| Yield | 70–85% | 90–98% after purification |
Purification Techniques:
- Distillation : Azeotropic removal of byproducts (e.g., chlorobenzene-water mixtures).
- Crystallization : Precipitation at pH 2–3 followed by washing with deionized water.
Critical Reaction Variables
- Acid Concentration : Higher acidity accelerates HFA activation but risks over-sulfonation.
- Molar Ratios : Excess HFA (2.5–3.0 eq) ensures complete substitution.
- Reaction Time : 6–12 hours for laboratory synthesis; 4–8 hours in continuous flow systems.
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Fluorine volatility | Closed-loop reactor systems |
| Byproduct formation (e.g., HF) | Neutralization with CaCO₃ |
| Low solubility of intermediates | Solvent tuning (e.g., DMSO/water mixes) |
Analytical Validation
- Purity Assessment : HPLC (≥98% purity) and melting point analysis (83–85°C).
- Structural Confirmation :
- ¹⁹F NMR : Peaks at δ -70 to -75 ppm (CF₃ groups).
- IR Spectroscopy : O-H stretch at 3200–3400 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the alpha-hydroxy groups to corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Applications in Scientific Research
The compound has numerous applications in scientific research, which can be categorized into several key areas:
Chemistry
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate is utilized as a reagent in the synthesis of high-performance polymers and fluorinated materials. Its unique structure allows for the formation of robust materials that exhibit enhanced chemical resistance and thermal stability.
Synthesis Examples
- Used in the preparation of fluorinated polyethers and polyesters.
- Acts as a precursor for creating advanced coatings with superior durability.
Biology
In biological research, this compound is being investigated for its potential use in biochemical assays and as a probe for studying enzyme activities. Its ability to form hydrogen bonds due to the alpha-hydroxy groups makes it suitable for interactions with various biological macromolecules.
Case Studies
- Research exploring its effects on enzyme kinetics.
- Studies assessing its role as a fluorescent probe in live-cell imaging.
Medicine
The compound is explored for its potential applications in drug delivery systems and pharmaceutical formulations. Its stability and biocompatibility may facilitate the development of novel therapeutic agents.
Potential Uses
- As a carrier for targeted drug delivery.
- In the formulation of pharmaceuticals that require enhanced solubility or stability.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, coatings, and advanced materials. Its unique properties contribute to the development of products that require high performance under extreme conditions.
Industrial Applications
- Utilized in manufacturing high-performance adhesives and sealants.
- Incorporated into coatings that require resistance to harsh chemicals and temperatures.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation : Can produce ketones or carboxylic acids.
- Reduction : Converts alpha-hydroxy groups to corresponding alcohols.
- Substitution : Allows for nucleophilic substitution reactions where fluorine atoms can be replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of 1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate involves its interaction with molecular targets through its alpha-hydroxy and hexafluoroisopropyl groups. These groups can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity and stability. The compound’s fluorinated nature also contributes to its high thermal stability and resistance to degradation, making it suitable for use in harsh chemical environments.
Comparison with Similar Compounds
Key Insights :
- Fluorinated vs. Chlorinated Groups: The -CF₃ groups in the target compound offer greater thermal stability and lower toxicity compared to the -CCl₃ groups in 1,4-bis(trichloromethyl)benzene, which is classified as hazardous (UN 2811/3261) .
- Hydroxyl vs. Styryl/Carboxyl Functionality: The -OH groups enhance solubility in polar solvents (e.g., water or methanol), contrasting with the hydrophobic styryl groups in 1,4-bis(4-methylstyryl)benzene, which form stable nanocrystals in water .
Physical and Chemical Properties
Experimental data from analogs provide insights into the target compound’s likely properties:
Key Insights :
- Hydrate Influence: The hydrate form likely improves solubility compared to non-hydrated analogs, similar to 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate, which dissolves slightly in DMSO and methanol .
- Optical Behavior: While 1,4-bis(4-methylstyryl)benzene exhibits size-dependent optical shifts in nanocrystals (e.g., 60 nm spheres with blue-shifted absorption) , the target compound’s fluorinated groups may instead influence electronic polarizability, as seen in computational studies of carboxylated analogs .
Key Insights :
- Fluorophilic Applications : The -CF₃ groups may enable use in fluoropolymer synthesis or as surfactants, leveraging their hydrophobicity and chemical resistance.
- Safety Considerations : Unlike 1,4-bis(trichloromethyl)benzene, which poses significant health risks (e.g., respiratory and dermal toxicity) , the target compound’s fluorine and hydroxyl groups likely reduce acute hazards.
Biological Activity
1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate is a fluorinated organic compound with the molecular formula C12H6F12O2. This compound features two hexafluoroisopropyl groups attached to a benzene ring, each containing an alpha-hydroxy group. It is recognized for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
The synthesis of this compound typically involves a multi-step process where hexafluoroacetone reacts with phenolic derivatives under acidic conditions. The reaction is facilitated by strong acids like sulfuric or hydrochloric acid, leading to the formation of the desired product through several intermediates.
The biological activity of this compound can be attributed to its structural features, particularly the alpha-hydroxy and hexafluoroisopropyl groups. These functional groups enable the compound to form hydrogen bonds and interact with various biological macromolecules such as enzymes and proteins. This interaction may influence their activity and stability, which is crucial for its potential applications in biochemistry and medicine.
Applications in Biological Research
- Biochemical Assays : The compound has been investigated for its utility in biochemical assays due to its ability to interact with specific enzymes. This interaction can be harnessed to study enzyme kinetics and mechanisms.
- Drug Delivery Systems : Its unique properties make it a candidate for drug delivery systems, potentially improving the solubility and bioavailability of pharmaceutical compounds.
- Polymer Science : In polymer chemistry, it is being explored for the development of high-performance polymers that can withstand harsh chemical environments.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene | C12H6F12O2 | Similar fluorinated structure but different hydroxyl positioning |
| 2,2’-1,4-phenylene bis(1,1,1,3,3,3-hexafluoropropan-2-ol) | C12H8F12O3 | Higher hydroxyl content; used in specialty coatings |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity by stabilizing certain conformations of the enzyme-substrate complex.
- Polymer Synthesis : In controlled polymerization processes, it has been utilized as a co-catalyst to enhance reaction rates and control polymer architecture effectively.
Q & A
Basic: What experimental methods are recommended for synthesizing and purifying 1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate?
Methodological Answer:
Synthesis typically involves fluorinated precursor reactions under controlled conditions. For example:
Precursor Preparation : React 1,4-diisopropylbenzene derivatives with hexafluoroisopropylating agents (e.g., hexafluoroacetone) in anhydrous solvents like THF or DMF under inert atmosphere (N₂/Ar) to avoid hydrolysis .
Hydration : Introduce controlled amounts of water during crystallization to form the hydrate phase. Monitor via Karl Fischer titration to ensure stoichiometric water incorporation.
Purification : Use recrystallization from fluorinated solvents (e.g., hexafluorobenzene) to isolate pure crystals. Confirm purity via HPLC (≥98%) and melting point analysis (compare with literature values, e.g., 106–110°C for analogous fluorinated compounds) .
Safety Note : Handle fluorinated reagents in fume hoods with nitrile gloves and eye protection due to potential respiratory and dermal hazards .
Basic: How can the crystal structure of this hydrate be determined experimentally?
Methodological Answer:
Use single-crystal X-ray diffraction (SCXRD):
Crystal Growth : Grow high-quality crystals via slow evaporation of a saturated fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane).
Data Collection : Employ a Bruker SMART APEX CCD detector with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100–297 K to minimize thermal motion .
Structure Solution : Refine using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Analyze weak intermolecular interactions (e.g., F···H hydrogen bonds) to confirm hydrate stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
